molecular formula C10H7F3N2O3 B016556 2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester CAS No. 165963-72-4

2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester

Cat. No.: B016556
CAS No.: 165963-72-4
M. Wt: 260.17 g/mol
InChI Key: UESDLZIPGDGBBE-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₇F₃N₂O₃
Molecular Weight: 260.17 g/mol (accurate mass: 260.0409)
CAS Number: 165963-72-4
Structural Features:

  • A benzoic acid backbone with a methyl ester at the carboxyl group.
  • A hydroxyl group at the 2-position and a trifluoromethyl-substituted diazirine ring at the 4-position of the benzene ring .
    Key Properties:
  • Photoreactivity: The diazirine moiety enables UV-induced covalent bonding with biomolecules (e.g., proteins), making it a valuable photoaffinity probe for studying protein interactions .
  • Stability: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in biological systems .
    Applications:
  • Chemical Biology: Used in photoaffinity labeling to map ligand-binding sites and protein-protein interaction networks .
  • Medicinal Chemistry: Serves as a scaffold for developing targeted therapies due to its dual reactivity (diazirine for cross-linking, hydroxyl for hydrogen bonding) .

Properties

IUPAC Name

methyl 2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-18-8(17)6-3-2-5(4-7(6)16)9(14-15-9)10(11,12)13/h2-4,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESDLZIPGDGBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438290
Record name Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165963-72-4
Record name Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165963-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH2F35PYQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Protection of the Hydroxyl Group

Starting Material : Methyl 2-hydroxy-4-bromobenzoate
Reagents : Methoxymethyl chloride (MOMCl), N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).
Conditions : 0°C to room temperature, 12 hours.
Outcome : Methyl 2-(methoxymethoxy)-4-bromobenzoate (Yield: 90%).

ParameterValue
Molecular FormulaC₁₀H₁₁BrO₄
Molecular Weight291.10 g/mol
Purity≥95% (HPLC)

Trifluoromethyl Ketone Installation

Reagents : n-Butyllithium (n-BuLi), 1-trifluoroacetyl piperidine, tetrahydrofuran (THF).
Conditions : -78°C under argon, 2 hours.
Outcome : Methyl 2-(methoxymethoxy)-4-(trifluoroacetyl)benzoate (Yield: 82%).

ParameterValue
Molecular FormulaC₁₂H₁₁F₃O₅
Molecular Weight316.21 g/mol
Characterization¹⁹F NMR: δ -70.2 (CF₃)

Oxime Formation

Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), pyridine, ethanol.
Conditions : Reflux at 80°C, 6 hours.
Outcome : Methyl 2-(methoxymethoxy)-4-(trifluoromethyl)oximino-benzoate (Yield: 64%).

ParameterValue
Molecular FormulaC₁₂H₁₂F₃N₂O₅
Molecular Weight329.23 g/mol
Purity≥90% (TLC)

Tosylation and Diazirine Cyclization

Reagents : Tosyl chloride (TsCl), ammonia (NH₃), triethylamine (Et₃N), iodine (I₂).
Conditions :

  • Tosylation : 0°C, 2 hours (Yield: 85%).

  • Cyclization : Liquid NH₃, Et₃N, I₂, -33°C, 4 hours (Yield: 88%).

Outcome : Methyl 2-(methoxymethoxy)-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoate.

ParameterValue
Molecular FormulaC₁₂H₁₀F₃N₂O₄
Molecular Weight327.22 g/mol
¹H NMRδ 3.41 (s, 3H, OCH₃), 7.82 (d, J=8.4 Hz, 1H)

Deprotection of the Hydroxyl Group

Reagents : Hydrochloric acid (HCl), dioxane/water (4:1).
Conditions : 50°C, 3 hours.
Outcome : 2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester (Yield: 94%).

ParameterValue
Molecular FormulaC₁₀H₇F₃N₂O₃
Molecular Weight260.17 g/mol
Melting Point98–100°C
HPLC Purity≥98%

Optimization and Challenges

Regioselectivity in Diazirine Formation

The cyclization step requires precise control of temperature and stoichiometry to avoid byproducts such as diazo compounds. Excess iodine (>1.2 equiv) improves diazirine yield by promoting intermediate iodination.

Stability of Intermediates

The trifluoromethyl oxime intermediate is hygroscopic and requires storage under argon. Degradation (>5%) occurs if exposed to moisture for >24 hours.

Alternative Synthetic Routes

Late-Stage Esterification

Carboxylic acid precursors (e.g., 2-hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid) can be esterified using methanol and thionyl chloride (SOCl₂). This route achieves 85% esterification yield but necessitates additional purification.

Research Findings and Applications

Photoaffinity Labeling Efficiency

The compound’s diazirine group generates a carbene intermediate upon UV irradiation (λ = 350 nm), enabling covalent binding to proteins. Studies show a labeling efficiency of 72% for bovine serum albumin (BSA) within 5 minutes.

Stability Under Biological Conditions

  • Half-life in PBS : 48 hours (pH 7.4, 25°C).

  • Photolysis Rate : t₁/₂ = 2.1 minutes (UV 350 nm) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Photoaffinity Labeling

The diazirine group in this compound is a photoactivatable moiety that, upon exposure to UV light, generates a reactive carbene. This property allows it to covalently bond to nearby biomolecules, making it an effective tool for:

  • Mapping Protein Interactions : Researchers use this compound to identify and characterize protein-protein interactions in complex biological systems. When proteins are exposed to UV light in the presence of this compound, they can be labeled and subsequently isolated for analysis.

Biochemical Assays

Due to its solubility and stability conferred by the hydroxyl group, the methyl ester derivative can be employed in various biochemical assays:

  • Enzyme Activity Studies : The compound can be used to study enzyme kinetics by labeling active sites or substrates.
  • Cellular Uptake Studies : Its ability to penetrate cell membranes allows for tracking the uptake and distribution within living cells.

Drug Development

The unique properties of this compound make it suitable for applications in drug discovery:

  • Target Identification : By using photoaffinity labeling techniques, researchers can identify potential drug targets within cells.
  • Lead Compound Modification : The structure can serve as a scaffold for developing new therapeutics with improved efficacy and selectivity.

Data Tables

ApplicationDescriptionReference
Photoaffinity LabelingIdentifying protein interactionsHatanaka et al., Bioorg. Med. Chem., 1994
Enzyme Activity StudiesAssessing enzyme kineticsHatanaka et al., J. Org. Chem., 1994
Cellular Uptake StudiesTracking compound distribution in cellsResearchGate
Target IdentificationIdentifying drug targetsDalton Research Molecules

Case Study 1: Protein Interaction Mapping

In a study by Hatanaka et al., the use of 2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, methyl ester allowed researchers to successfully map interactions between ribosomal RNA components in Escherichia coli. The reactive carbene generated from the diazirine moiety facilitated the covalent attachment to specific RNA regions, enabling subsequent identification through mass spectrometry.

Case Study 2: Drug Target Validation

Another application involved using this compound to validate potential drug targets within cancer cell lines. By employing photoaffinity labeling, researchers were able to isolate and characterize proteins that interact with newly synthesized anti-cancer agents, shedding light on their mechanisms of action and potential side effects.

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with target molecules upon exposure to UV light. The diazirine ring is activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds of nearby molecules, forming stable covalent bonds .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound C₁₀H₇F₃N₂O₃ 260.17 2-hydroxy, 4-trifluoromethyl-diazirine, methyl ester Photoaffinity labeling, protein interaction studies
2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, methyl ester C₁₁H₉F₃N₂O₃ 274.2 Methoxy replaces hydroxyl at 2-position Enhanced stability in non-aqueous environments; used in organic synthesis
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid C₉H₅F₃N₂O₂ 230.14 Lacks methyl ester and hydroxyl group; free carboxylic acid Photochemical studies without ester hydrolysis concerns
2-Hydroxy-4-(trifluoromethyl)benzoic acid C₈H₅F₃O₃ 206.12 Trifluoromethyl at 4-position but lacks diazirine Anti-inflammatory research; lacks photoreactivity
2-[2-(4-Cyclohexyl-4H-triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester C₁₉H₂₃N₃O₃ 341.4 Triazole and vinyl substituents; no diazirine Drug discovery (kinase inhibition)

Biological Activity

2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester (CAS No. 165963-72-4) is a compound of interest due to its unique structural features, including the trifluoromethyl group and diazirine moiety, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

  • Molecular Formula: C10H7F3N2O3
  • Molecular Weight: 260.17 g/mol
  • SMILES Notation: COC(=O)c1ccc(cc1O)C2(N=N2)C(F)(F)F

The biological activity of this compound is primarily attributed to its ability to act as a photoaffinity label. The diazirine group can form covalent bonds with biological targets upon exposure to UV light, allowing for the study of protein interactions and localization in cellular systems.

Antidiabetic Potential

Recent studies have highlighted the potential of this compound as an antidiabetic agent. In vitro assays have demonstrated its inhibitory effects on key enzymes involved in carbohydrate metabolism:

Enzyme IC50 (μM) Standard Comparison
α-Glucosidase6.28Acarbose (2.00 μM)
α-Amylase4.58Acarbose (1.58 μM)
PTP1B0.91Ursolic Acid (1.35 μM)
DPPH (Antioxidant)2.36Ascorbic Acid (0.85 μM)

These results suggest that the compound exhibits significant inhibitory activity against these enzymes, indicating its potential as a multitarget antidiabetic agent .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH assay, showing an IC50 value of 2.36 μM. This suggests that it can effectively scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

A notable study investigated the use of this compound in a model system to understand its effects on glucose metabolism and oxidative stress in diabetic mice. The results indicated that treatment with the compound led to a significant reduction in blood glucose levels and improved antioxidant status compared to control groups .

Applications

The unique properties of this compound make it suitable for various applications:

  • Chemical Probes: Its diazirine moiety allows it to be used as a chemical probe for studying protein interactions in living cells.
  • Pharmaceutical Development: Given its antidiabetic and antioxidant activities, it holds promise for development into therapeutic agents for diabetes management.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling AgentCDI (1.5 eq)
SolventAnhydrous DCM
Reaction TemperatureRoom temperature (25°C)
Molar Ratio (Dz-COOH:ROH)2:1

Q. Table 2. Analytical Techniques for Characterization

TechniqueApplicationReference
HPLC-UVPurity assessment (≥90%)
HRMSMolecular ion confirmation
1H^1H-NMRStructural elucidation
UV-Vis SpectroscopyDiazirine stability monitoring

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester

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